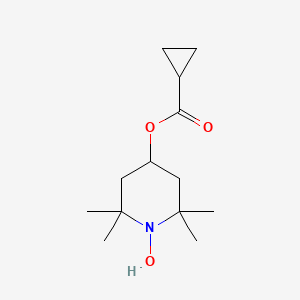

Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester

概要

説明

OT-551は、加齢黄斑変性症および白内障の治療において可能性を示している新規な低分子です。 これは、抗酸化作用を持つ二置換ヒドロキシルアミンであり、網膜の光受容細胞の死を防ぎ、加齢黄斑変性の湿性型につながる小血管の成長である血管新生を阻害します .

化学反応の分析

OT-551は、酸化および還元を含むさまざまな化学反応を起こします。 強力な触媒的抗酸化剤として、活性酸素種を中和することができ、細胞を酸化損傷から保護します . この化合物の抗酸化作用は、加齢黄斑変性症および白内障の治療における治療効果に不可欠です。

科学研究への応用

OT-551は、加齢黄斑変性症および白内障の治療における可能性について広範囲にわたって研究されてきました。 臨床試験では、OT-551は治療した目の視力を維持することができ、副作用が少なく、耐容性が高いことが示されています . この化合物の抗酸化作用は、網膜細胞を保護し、血管新生を阻害する、加齢黄斑変性の進行における重要な要素であるため、有望な候補となっています .

科学的研究の応用

OT-551 has been extensively studied for its potential in treating age-related macular degeneration and cataracts. Clinical trials have shown that OT-551 can maintain visual acuity in treated eyes and is well-tolerated with few adverse effects . The compound’s antioxidant properties make it a promising candidate for protecting retinal cells and inhibiting angiogenesis, which are critical factors in the progression of age-related macular degeneration .

作用機序

OT-551は、その強力な抗酸化作用を通じて効果を発揮します。活性酸素種を中和することにより、網膜の光受容細胞を酸化損傷から保護します。 さらに、OT-551は血管新生を阻害し、加齢黄斑変性の湿性型に寄与する小血管の成長を防ぎます . この化合物は、細胞膜を透過して眼の前部と後部の両方に到達することができ、その治療の可能性を高めています .

類似化合物との比較

. 類似の化合物には、加齢黄斑変性症および白内障の治療に使用される他の抗酸化剤および血管新生阻害剤が含まれます。 OT-551は、抗酸化作用と抗血管新生作用を独自に組み合わせており、細胞膜を透過する能力により、このクラスの他の化合物とは一線を画しています .

ご質問や詳細な情報が必要な場合は、お気軽にお問い合わせください!

準備方法

OT-551は、Othera Pharmaceuticalsによって合成されます。 この化合物は親油性であり、点眼薬として投与することができ、角膜を通過して網膜に到達し、その後、房水および硝子体液を通して拡散するか、強膜経路を通過することによって網膜に到達することができます . OT-551の具体的な合成経路および反応条件は、公の場で入手できません。

生物活性

Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester is a synthetic compound that has attracted attention for its potential biological activities. With a molecular formula of C13H23NO3 and a molecular weight of approximately 241.33 g/mol, this compound is characterized by its unique cyclopropane and piperidine structures. Its biological activity includes anti-inflammatory properties and potential applications in treating conditions such as asthma and allergies.

Chemical Structure and Properties

The structural features of this compound are significant in its biological interactions. The compound contains a cyclopropane ring which contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| CAS Number | 627085-11-4 |

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit leukotriene C4 synthase, an enzyme involved in the inflammatory response. This inhibition suggests its potential utility in treating inflammatory diseases such as asthma and allergic reactions.

The compound's ability to penetrate cell membranes enhances its effectiveness in reaching target sites when administered topically. This property is particularly beneficial in ocular applications where localized treatment is required. The interaction profile of the compound indicates modulation of pathways related to inflammation and pain signaling.

Study on Inflammatory Response

A study investigated the effects of cyclopropanecarboxylic acid derivatives on inflammatory markers in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups. This suggests a promising role for the compound in managing inflammation-related conditions.

Synergistic Effects

Further research highlighted the potential for synergistic effects when cyclopropanecarboxylic acid is used alongside other anti-inflammatory agents. This combination therapy may enhance therapeutic outcomes by targeting multiple pathways involved in inflammation.

Comparison with Similar Compounds

To understand the uniqueness of cyclopropanecarboxylic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclobutanecarboxylic acid | Structure | Larger ring structure; less steric hindrance |

| 2-Propenoic acid derivative | Structure | Different functional groups; used in polymerization |

| 4-Piperidinol | Structure | Lacks cyclopropane moiety; primarily used as solvent |

Uniqueness : Cyclopropanecarboxylic acid stands out due to its specific combination of cyclic structures and functional groups that confer unique pharmacological properties not found in similar compounds.

特性

CAS番号 |

627085-11-4 |

|---|---|

分子式 |

C13H23NO3 |

分子量 |

241.33 g/mol |

IUPAC名 |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate |

InChI |

InChI=1S/C13H23NO3/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9/h9-10,16H,5-8H2,1-4H3 |

InChIキー |

ZWEXEKJLDHNLLA-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C |

正規SMILES |

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C |

外観 |

Solid powder |

Key on ui other cas no. |

627085-11-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride OT-551 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。